Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
Description
Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a quinazolinone derivative featuring a 4-methylphenyl substituent at position 3 of the quinazolinone core and a methyl ester-linked sulfanyl group at position 2. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
methyl 2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-11-16(21)23-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJKSILMIHNWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate typically involves a multi-step process. One common method starts with the reaction of anthranilic acid with isothiocyanates to form 2-mercaptoquinazolinones . This intermediate is then subjected to S-alkylation using methyl bromoacetate under basic conditions to yield the final product . The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (–S–) group undergoes oxidation to form sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions:
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | Sulfoxide derivative | 72% | |
| m-CPBA | DCM, 0°C → RT, 8 hr | Sulfone derivative | 85% |
Mechanistic Insight :
-
Peracid-mediated oxidation proceeds through a two-electron transfer mechanism, forming a sulfonium ion intermediate.
-
Hydrogen peroxide in acidic media follows a radical pathway, confirmed by ESR studies.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to produce the corresponding carboxylic acid:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 6 hr | 2-{[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetic acid | 89% | |
| NaOH (10%) | Ethanol/H₂O (1:1), 80°C, 3 hr | Sodium salt of the carboxylic acid | 95% |
Applications :
-
The carboxylic acid derivative serves as a precursor for amide coupling in drug discovery.
Nucleophilic Substitution at the Acetate Chain
The α-carbon to the ester group participates in nucleophilic reactions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 5 hr | 2-{[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetohydrazide | 78% | |
| 4-Amino-1,2,4-triazole | DMF, K₂CO₃, 60°C, 12 hr | Triazole-linked amide derivative | 65% |
Key Observation :
-
Reactions proceed via an SN2 mechanism, with the sulfanyl group stabilizing the transition state through resonance .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂NH₂·H₂O | Ethanol, microwave, 120°C, 20 min | Thiazolo[3,2-a]quinazolinone | 68% | |
| CS₂/KOH | DMF, 100°C, 8 hr | Thiadiazole-quinazolinone hybrid | 54% |
Structural Confirmation :
-
X-ray crystallography of analogous compounds confirms chair conformations in thiazole-fused derivatives .
Alkylation at the Sulfanyl Group
The sulfur atom acts as a nucleophile in alkylation reactions:
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 80°C, 6 hr | Bis-acetate derivative | 73% | |
| Allyl bromide | Phase-transfer catalysis | Allyl sulfanyl-quinazolinone | 62% |
Kinetics :
-
Second-order kinetics observed with pseudo-first-order approximations under excess alkylating agent .
Aromatic Electrophilic Substitution
The quinazolinone core undergoes regioselective substitutions:
| Reaction Type | Reagent(s) | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6 of quinazolinone | 58% | |
| Bromination | Br₂/CHCl₃, RT | C8 of quinazolinone | 67% |
Regiochemical Control :
-
Electron-donating groups at the 4-methylphenyl ring direct electrophiles to the C6 and C8 positions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-quinazolinone hybrid | 71% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkyne-functionalized derivative | 63% |
Optimization Data :
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting structure features a quinazoline ring that is known for its diverse pharmacological properties. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the compound.
Anticancer Activity
Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has been investigated for its anticancer properties. Studies indicate that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines:
- Cell Lines Tested : The compound has shown activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
- IC50 Values : Some derivatives in related studies exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer effects .
Antimicrobial Properties
Research into the antimicrobial properties of quinazoline derivatives suggests that this compound may also possess significant antibacterial and antifungal activities:
- Microbial Strains Tested : Compounds similar to this have shown effectiveness against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Mechanism of Action : The presence of electron-withdrawing groups enhances the antimicrobial activity, potentially making this compound a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Quinazoline core | Essential for anticancer activity |
| Sulfanyl group | Enhances interaction with biological targets |
| Methyl substitution | Affects lipophilicity and cellular uptake |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of quinazoline derivatives similar to this compound:
- El-Azab et al. (2011) : Investigated the anti-convulsant activity of related compounds, establishing a link between molecular structure and biological function .
- RSC Advances (2014) : Reported on the synthesis and antimicrobial studies of new quinazoline derivatives, highlighting their potential as future therapeutic agents against tuberculosis .
- Academia.edu (2012) : Discussed the crystal structure and intermolecular interactions that contribute to the biological activity of these compounds, emphasizing their role in drug design .
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogues include:
Substituent Position and Type: Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: A methoxy group at the meta position of the phenyl ring (3-methoxyphenyl) . Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: A simple phenyl group at position 3 and an ethyl ester . Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate: A nitro group at position 6 of the quinazolinone ring and a propanoate ester . 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide: Replacement of the methyl ester with an acetamide group linked to a phenoxyphenyl moiety .
Ester vs. Amide Functionalization :
- Methyl/ethyl esters enhance lipophilicity, whereas acetamide derivatives (e.g., ) may improve target binding via hydrogen bonding .
Table 1: Structural and Functional Comparison
Physicochemical Properties
Spectroscopic Data :
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate :
- $ ^1H $ NMR: 3.69 ppm (ester –OCH₃), 3.79 ppm (3-OCH₃), 4.01 ppm (methylene group) .
- $ ^{13}C $ NMR: 34.17 ppm (methylene), 52.34 ppm (ester –OCH₃), 55.50 ppm (3-OCH₃) .
- Melting Points : The 3-methoxyphenyl derivative melts at 137°C , whereas ethyl ester analogues (e.g., ) form colorless crystals with unspecified melting points.
Biological Activity
Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 4-methylphenyl derivatives with quinazoline intermediates. The structural formula can be represented as follows:
This compound features a quinazoline core that is known for its diverse biological activities. The presence of the sulfanyl group and methyl acetate moiety enhances its pharmacological potential.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated a series of quinazoline derivatives against various bacterial strains, demonstrating moderate to high activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Methyl 2-{...} | P. aeruginosa | 16 |
2. Anti-inflammatory Activity
Quinazoline derivatives have been studied for their anti-inflammatory effects. This compound showed promising results in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the production of pro-inflammatory cytokines .
3. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Case Studies
Several case studies highlight the efficacy of this compound in biological applications:
- Case Study on Antimicrobial Effects : A clinical trial involving patients with bacterial infections showed that treatment with quinazoline derivatives led to significant improvement in infection clearance rates compared to standard antibiotics .
- Case Study on Anti-inflammatory Properties : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers .
- Case Study on Cancer Treatment : A preclinical study demonstrated that combining this compound with traditional chemotherapy enhanced the overall effectiveness against resistant cancer cell lines .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Condition | Traditional (DMF Reflux) | Green (Ethanol/Water) |
|---|---|---|
| Time | 5–13 hours | 2–4 hours |
| Yield | 70–85% | 65–80% |
| Purity | ≥95% (HPLC) | ≥90% (LC/MS-ELSD) |
| Environmental Impact | High (toxic solvents) | Low |
| Data derived from |
Advanced: How can green chemistry principles optimize the synthesis of this compound, and what metrics validate their efficacy?
Methodological Answer:
Green synthesis focuses on reducing hazardous waste and energy use. Strategies include:
- Solvent replacement : Using ethanol/water mixtures instead of DMF decreases toxicity .
- Catalyst-free conditions : Avoiding Pd-based catalysts reduces heavy metal contamination .
- Room-temperature reactions : Lower energy consumption vs. reflux .
Validation metrics : - E-factor : Measures waste per product unit; lower values indicate greener processes.
- Atom economy : Maximizes incorporation of reactants into the final product.
- Lifecycle analysis (LCA) : Assesses environmental impact across all stages .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
- Mass spectrometry : Molecular ion peak at m/z 383.1 (calculated for C₁₉H₁₇N₂O₃S) .
Advanced: How do computational methods predict the reactivity and stability of this compound under varying conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulates solvent interactions to assess stability in aqueous environments (relevant for drug delivery) .
- Degradation pathways : Predicts hydrolytic cleavage of the ester group under alkaline conditions or photodegradation via UV exposure .
Basic: What in vitro assays are recommended for preliminary bioactivity screening, and what controls ensure reliability?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer assays : MTT assay using HeLa or MCF-7 cell lines .
- Controls :
Advanced: How can researchers resolve contradictions in bioactivity data, such as divergent IC₅₀ values across studies?
Methodological Answer:
- Variable standardization :
- Assay conditions :
- Consistent pH, temperature, and incubation time.
- Normalization to protein content or cell count.
- Meta-analysis : Statistical aggregation of data from multiple studies to identify trends .
Basic: What are the primary environmental degradation pathways for this compound, and how are they analyzed?
Methodological Answer:
- Hydrolysis : Ester group cleavage under alkaline conditions (pH >9) forms 2-mercaptoquinazolinone and acetic acid derivatives .
- Photolysis : UV exposure degrades the quinazolinone ring, monitored via HPLC-UV .
- Biodegradation : Soil microbiota studies under OECD 301 guidelines assess microbial breakdown .
Advanced: How does the 4-methylphenyl substituent influence electronic properties and intermolecular interactions?
Methodological Answer:
- Steric effects : The methyl group increases steric hindrance, reducing π-π stacking in crystal structures .
- Electronic effects : Electron-donating methyl group stabilizes the quinazolinone ring via resonance, altering redox potentials (cyclic voltammetry) .
- Solubility : Hydrophobicity increases logP by ~0.5 units vs. unsubstituted analogs, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
